![molecular formula C60H60BF4P2Rh- B12062892 (12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)
(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The (S)-BINAPINE-rhodium complex is a chiral organometallic compound that has garnered significant attention in the field of asymmetric catalysis. This complex is composed of a rhodium metal center coordinated to a chiral ligand known as (S)-BINAPINE. The unique chiral environment provided by the (S)-BINAPINE ligand allows the rhodium complex to catalyze a variety of enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the (S)-BINAPINE-rhodium complex typically involves the coordination of (S)-BINAPINE to a rhodium precursor. One common method involves the reaction of (S)-BINAPINE with a rhodium(I) precursor such as rhodium chloride or rhodium acetate under inert conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, and the resulting complex is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of the (S)-BINAPINE-rhodium complex may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific application of the complex. Industrial production methods often emphasize the use of cost-effective and environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
The (S)-BINAPINE-rhodium complex is known to undergo a variety of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, often involving the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, where substrates gain electrons.
Substitution: The complex can facilitate substitution reactions, where ligands or groups on the substrate are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving the (S)-BINAPINE-rhodium complex include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the catalytic activity and selectivity of the complex.
Major Products Formed
The major products formed from reactions catalyzed by the (S)-BINAPINE-rhodium complex are often optically active compounds. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where enantioselectivity is crucial.
Applications De Recherche Scientifique
The (S)-BINAPINE-rhodium complex has a wide range of scientific research applications, including:
Chemistry: It is extensively used in asymmetric catalysis to synthesize chiral molecules with high enantioselectivity.
Biology: The complex is employed in the synthesis of biologically active compounds, including natural products and drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The complex is used in the production of fine chemicals, agrochemicals, and materials with specific chiral properties.
Mécanisme D'action
The mechanism by which the (S)-BINAPINE-rhodium complex exerts its effects involves the coordination of the rhodium center to the substrate, followed by the activation of the substrate through various catalytic cycles. The chiral environment provided by the (S)-BINAPINE ligand ensures that the reactions proceed with high enantioselectivity. Molecular targets and pathways involved in these reactions include the activation of C-H, C-C, and C-N bonds, among others.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to the (S)-BINAPINE-rhodium complex include other chiral rhodium complexes with different ligands, such as:
- ®-BINAPINE-rhodium complex
- (S)-BINAP-rhodium complex
- ®-BINAP-rhodium complex
Uniqueness
The (S)-BINAPINE-rhodium complex is unique due to the specific chiral environment provided by the (S)-BINAPINE ligand, which allows for high enantioselectivity in a variety of reactions. This distinguishes it from other chiral rhodium complexes that may have different ligands and, consequently, different catalytic properties and selectivities.
Propriétés
Formule moléculaire |
C60H60BF4P2Rh- |
|---|---|
Poids moléculaire |
1032.8 g/mol |
Nom IUPAC |
(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C52H48P2.C8H12.BF4.Rh/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-30,49-50H,31-32H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t49-,50-,53+,54+;;;/m1.../s1 |
Clé InChI |
PMTMQUBYJWTFPN-NBAVNVHNSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CC([P@@]1[C@H](C2=C(C3=C(C1)C=CC4=CC=CC=C34)C5=CC=CC=C5C=C2)[C@@H]6[P@](CC7=C(C8=C6C=CC9=CC=CC=C89)C1=CC=CC=C1C=C7)C(C)(C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14.C1CC=CCCC=C1.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




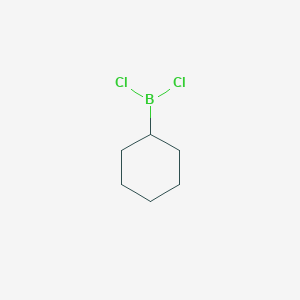
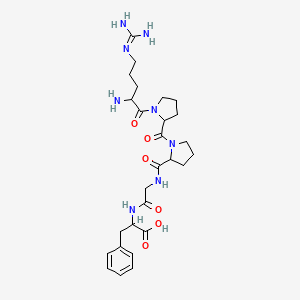
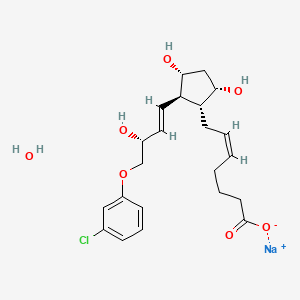
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
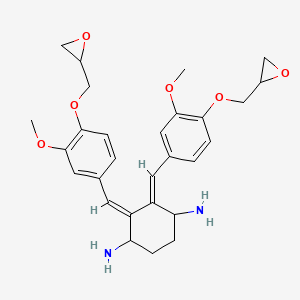
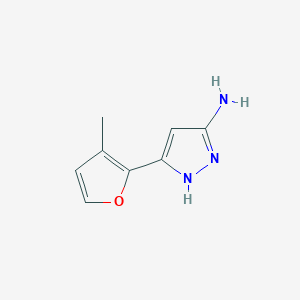
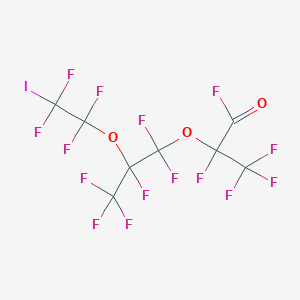
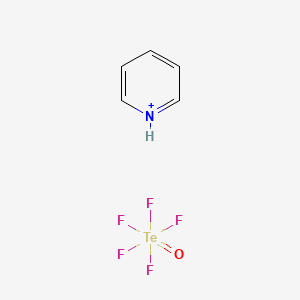
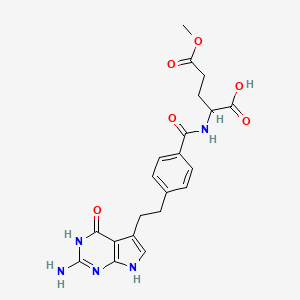
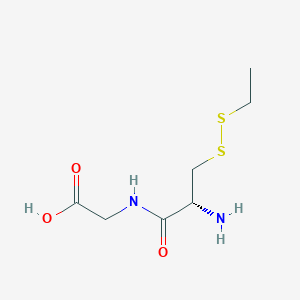
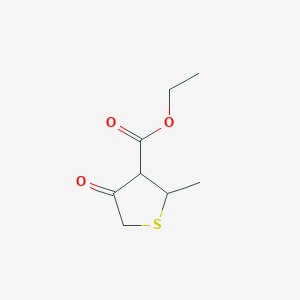
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
